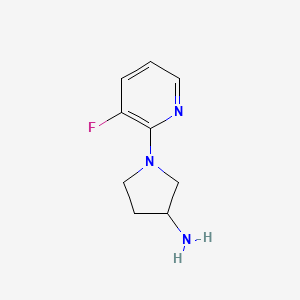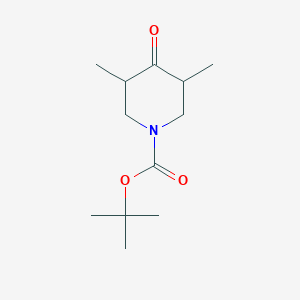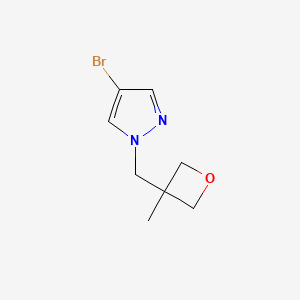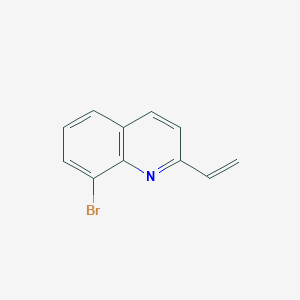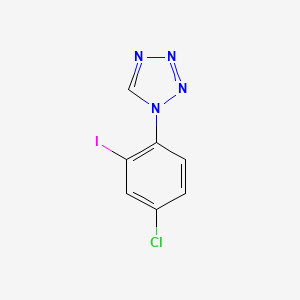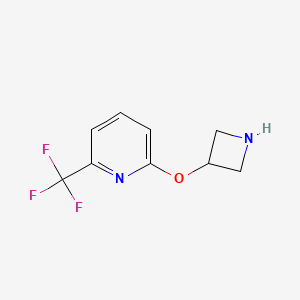
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, also known as AZT-3-O-TFP, is a heterocyclic compound consisting of an azetidine core with an oxygen atom and a trifluoromethyl group attached to a pyridine ring. It is a synthetically produced compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. AZT-3-O-TFP has been found to possess a number of advantageous properties, making it an attractive choice for laboratory experiments.
Applications De Recherche Scientifique
Pharmaceutical Research
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine: is a compound that can be used as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of trifluoromethyl groups into bioactive molecules, which can significantly alter their pharmacokinetic properties .
Agriculture
In the agricultural sector, this compound could be utilized in the development of new pesticides or herbicides. The trifluoromethyl group is known for its bioactivity, making it a valuable addition to compounds that require long-lasting effects against pests and weeds .
Material Science
Material scientists may explore the use of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine in the creation of novel materials. For instance, it could be incorporated into polymers to enhance their stability or to impart unique electrical properties due to the electron-withdrawing nature of the trifluoromethyl group .
Environmental Science
This compound has potential applications in environmental science, particularly in the detection and analysis of environmental pollutants. Its chemical properties may allow it to bind selectively to certain contaminants, aiding in their identification and quantification .
Biochemistry
In biochemistry, 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine might be used as a probe or a reagent in enzymatic reactions or in the study of biological pathways. The azetidine moiety could mimic a four-membered ring structure found in some bioactive molecules .
Pharmacology
Pharmacologically, the compound could be investigated for its potential role as an intermediate in drug design. Its unique structure might help in modulating the activity of drugs or in creating new therapeutic agents with improved efficacy .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCFTDPXVZMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





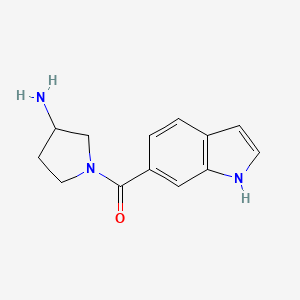


![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)
